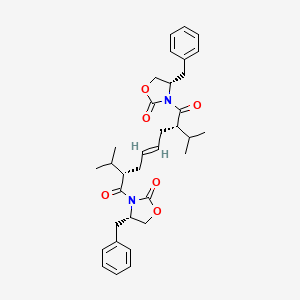![molecular formula C38H28O B13089300 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone is an organic compound with a complex aromatic structure
準備方法
The synthesis of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
化学反応の分析
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
科学的研究の応用
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid aromatic structure.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and pathways.
Biological Studies: Researchers explore its potential as a ligand in coordination chemistry, which can lead to the development of new catalysts and therapeutic agents.
作用機序
The mechanism of action of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, influencing reaction pathways and enhancing reaction rates .
類似化合物との比較
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone can be compared with similar compounds such as:
1,2-bis(4-pyridyl)ethane: This compound also serves as a ligand in coordination chemistry but has different electronic properties due to the presence of pyridine rings.
4,4’-bis(phenylethynyl)biphenyl: This compound has a similar aromatic structure but differs in its reactivity and applications due to the presence of ethynyl groups.
特性
分子式 |
C38H28O |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
1,2-bis[4-(4-phenylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C38H28O/c39-38(37-25-23-36(24-26-37)35-21-17-33(18-22-35)30-9-5-2-6-10-30)27-28-11-13-31(14-12-28)34-19-15-32(16-20-34)29-7-3-1-4-8-29/h1-26H,27H2 |
InChIキー |
KKHDIFGHXWCTLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13089217.png)

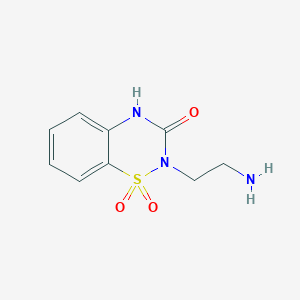


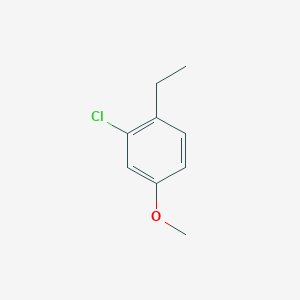
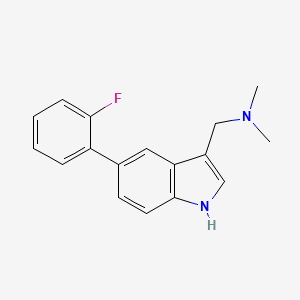
![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)

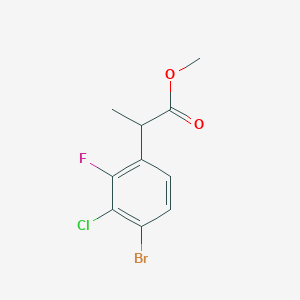
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
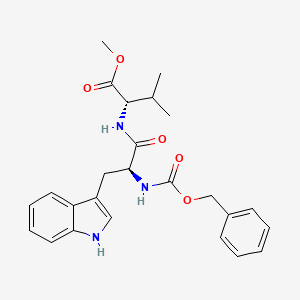
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
